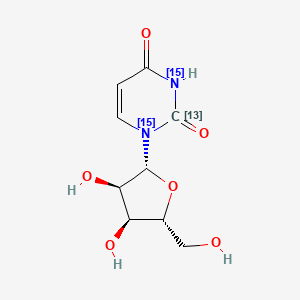
Uridine-2-13C-1,3-15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine-2-13C-1,3-15N2 is a labeled nucleoside analog of uridine, where the carbon at position 2 is replaced with carbon-13 and the nitrogens at positions 1 and 3 are replaced with nitrogen-15. This isotopically labeled compound is primarily used in scientific research to study nucleic acid metabolism and dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. An epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide-13C with D-erythrose using a modified Kiliani-Fischer synthesis. The aldose epimers are then separated using ion-exchange chromatography. D-[2-13C]Ribose is obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced by preparing [15N2]urea, which is then used to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the isotopes at specific positions in the molecule.
化学反应分析
Types of Reactions
Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives.
科学研究应用
Uridine-2-13C-1,3-15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and dynamics.
Medicine: Used in metabolic studies to understand disease mechanisms.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
作用机制
The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA, allowing researchers to track and study RNA synthesis and degradation. The isotopic labels (13C and 15N) enable precise detection and quantification using techniques like NMR spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in RNA metabolism .
相似化合物的比较
Similar Compounds
Uridine-13C,15N2: Similar isotopic labeling but may differ in the specific positions of the isotopes.
Uridine-5-13C: Labeled at the 5th carbon position.
Uridine-2-13C: Labeled at the 2nd carbon position only.
Uniqueness
Uridine-2-13C-1,3-15N2 is unique due to its specific isotopic labeling at multiple positions, making it highly valuable for detailed metabolic studies. This multi-labeling provides more comprehensive data compared to single-labeled compounds .
生物活性
Uridine-2-13C-1,3-15N2 is a stable isotope-labeled nucleoside that has garnered attention for its potential applications in biological research and metabolic studies. This article provides an overview of the synthesis, properties, and biological activities associated with this compound, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the condensation of potassium cyanide (K13CN) with D-erythrose to produce an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose.
- Separation : A novel ion-exchange chromatography method is employed to efficiently separate the aldose epimers.
- Labeling : The introduction of 15N labeling is achieved via [15N2]urea during the final steps of synthesis.
- Characterization : The compound is characterized using techniques such as solid-state NMR to confirm the structural integrity and isotopic labeling.
The overall yield and purity of the synthesized compound are typically high, exceeding 95% as confirmed by HPLC analysis .
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O6 |
| Molecular Weight | 247.18 g/mol |
| CAS Number | 369656-75-7 |
| Melting Point | 166-169 °C |
| Solubility | Slightly soluble in DMSO and methanol (heated) |
Biological Activity
Uridine plays a crucial role in various biological processes, including nucleotide synthesis and cellular metabolism. The isotopic labeling in this compound allows researchers to trace metabolic pathways and study nucleoside transport mechanisms.
Metabolic Studies
Research indicates that stable isotope-labeled uridine can be utilized to investigate metabolic fluxes in cells. For instance, studies have demonstrated that labeled uridine can be incorporated into RNA, allowing for tracking the dynamics of RNA synthesis under various physiological conditions .
Case Studies
- Cellular Uptake : A study using this compound demonstrated its effective uptake by various cell types, including neuronal cells. This uptake was monitored using NMR spectroscopy, revealing insights into nucleoside transport mechanisms through specific transporters such as NupC and NupG .
- Kinetic Measurements : Another investigation focused on measuring kinetic parameters associated with nucleoside metabolism in cancer cells. The incorporation of this compound allowed for detailed analysis of metabolic pathways involved in cell proliferation and survival .
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
247.18 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
InChI 键 |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
手性 SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















